molecular formula C48H82O41 B12506043 4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Cat. No.: B12506043
M. Wt: 1315.1 g/mol
InChI Key: SSTNLINHUYOCPF-UHFFFAOYSA-N
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Description

The compound “4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal” is a highly complex organic molecule. It features multiple hydroxyl groups and a series of interconnected oxane rings, making it a polysaccharide derivative. Such compounds are often found in natural products and have significant biological and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple glycosylation reactions to form the oxane rings. Each glycosylation step would require a protected sugar derivative and a glycosyl donor under acidic or enzymatic conditions. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry at each glycosidic linkage.

Industrial Production Methods

Industrial production of such complex polysaccharides typically involves biotechnological methods, including the use of microbial fermentation or enzymatic synthesis. These methods are preferred due to their specificity and efficiency in forming complex glycosidic bonds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: Hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic catalysts for etherification or esterification reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

This compound can be used as a model polysaccharide in studying glycosylation reactions and carbohydrate chemistry.

Biology

It may have applications in studying carbohydrate-protein interactions, which are crucial in many biological processes.

Medicine

Polysaccharide derivatives are often explored for their potential as drug delivery agents, due to their biocompatibility and ability to form hydrogels.

Industry

Such compounds can be used in the food industry as thickeners or stabilizers, and in the pharmaceutical industry as excipients.

Mechanism of Action

The compound’s effects are likely mediated through its interactions with specific proteins or enzymes. The multiple hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cellulose: A polysaccharide with β-1,4-glycosidic linkages.

    Starch: A polysaccharide with α-1,4 and α-1,6-glycosidic linkages.

    Chitin: A polysaccharide with β-1,4-glycosidic linkages and N-acetylglucosamine units.

Uniqueness

The unique structure of “4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal” lies in its extensive hydroxylation and the presence of multiple interconnected oxane rings, which may confer unique physical and chemical properties.

Properties

Molecular Formula

C48H82O41

Molecular Weight

1315.1 g/mol

IUPAC Name

4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C48H82O41/c49-1-10(58)19(60)35(11(59)2-50)83-43-29(70)22(63)37(13(4-52)77-43)85-45-31(72)24(65)39(15(6-54)79-45)87-47-33(74)26(67)41(17(8-56)81-47)89-48-34(75)27(68)40(18(9-57)82-48)88-46-32(73)25(66)38(16(7-55)80-46)86-44-30(71)23(64)36(14(5-53)78-44)84-42-28(69)21(62)20(61)12(3-51)76-42/h1,10-48,50-75H,2-9H2

InChI Key

SSTNLINHUYOCPF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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